![molecular formula C23H28ClN3O5S B2769590 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 898460-57-6](/img/structure/B2769590.png)
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
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Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O5S and its molecular weight is 494. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Microwave-Assisted Synthesis
A study by Karaman et al. (2016) explored the synthesis of sulfonyl hydrazone scaffolds, which incorporate piperidine derivatives similar to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, indicating their potential in medicinal chemistry (Karaman et al., 2016).
Alzheimer's Disease Treatment
Rehman et al. (2018) synthesized N-substituted derivatives of a compound structurally related to the subject compound, targeting potential treatments for Alzheimer’s disease. These derivatives were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme (Rehman et al., 2018).
Chemical Properties and Reactions
Anodic Methoxylation
Golub and Becker (2015) examined the anodic methoxylation of piperidine derivatives, including those with N-sulfonyl groups, which are relevant to understanding the chemical behavior of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide (Golub & Becker, 2015).
Anticancer Potential
A study by Rehman et al. (2018) synthesized propanamide derivatives with structures related to the compound . These were evaluated as anticancer agents, indicating a potential direction for research into N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide (Rehman et al., 2018).
Serotonin Receptor Agonists
Sonda et al. (2004) synthesized derivatives of piperidinylmethylbenzamides, related structurally to the subject compound, and evaluated them as selective serotonin 4 receptor agonists. This suggests potential applications of similar compounds in neurological disorders (Sonda et al., 2004).
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-32-20-7-4-5-17(15-20)16-26-23(29)22(28)25-13-12-19-6-2-3-14-27(19)33(30,31)21-10-8-18(24)9-11-21/h4-5,7-11,15,19H,2-3,6,12-14,16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTILXHJFKKADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide |
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